molecular formula C12H22ClN3O2S B6339897 {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine CAS No. 1221342-23-9

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine

Cat. No.: B6339897
CAS No.: 1221342-23-9
M. Wt: 307.84 g/mol
InChI Key: OFFNSZZTAYMFIS-UHFFFAOYSA-N
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Description

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine is a complex organic compound featuring an imidazole ring substituted with chloromethyl and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Chloromethyl and Methanesulfonyl Groups: The chloromethyl group can be introduced via chloromethylation using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid. The methanesulfonyl group can be added through sulfonation using methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions using appropriate alkyl halides.

    Final Coupling with Diethylamine: The final step involves coupling the intermediate with diethylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the chloromethyl group, potentially yielding dechlorinated or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated or hydrogenated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine can be used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The imidazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the imidazole ring and its substituents.

Mechanism of Action

The mechanism of action of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its imidazole ring, potentially inhibiting or activating specific pathways. The chloromethyl and methanesulfonyl groups could also participate in covalent bonding with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {3-[5-(Chloromethyl)-1H-imidazol-1-yl]propyl}diethylamine: Lacks the methanesulfonyl group, which could affect its reactivity and biological activity.

    {3-[5-(Methanesulfonyl)-1H-imidazol-1-yl]propyl}diethylamine:

Uniqueness

The presence of both chloromethyl and methanesulfonyl groups in {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine makes it unique compared to its analogs. These functional groups provide distinct reactivity patterns and potential for diverse applications in various fields.

Properties

IUPAC Name

3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClN3O2S/c1-4-15(5-2)7-6-8-16-11(9-13)10-14-12(16)19(3,17)18/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFNSZZTAYMFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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